5-Methyltetrazolo[1,5-a]quinoline
Description
Properties
IUPAC Name |
5-methyltetrazolo[1,5-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-7-6-10-11-12-13-14(10)9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOWXKYLEPTSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=NN2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313501 | |
| Record name | 5-Methyltetrazolo[1,5-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35213-85-5 | |
| Record name | NSC270770 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyltetrazolo[1,5-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthesis of 5-Methyltetrazolo[1,5-a]quinoline
The synthesis of this compound typically involves the cyclization of appropriate precursors. Various methods have been reported, including:
- Cyclocondensation Reactions : The reaction of 2-azidobenzaldehydes with nitriles in the presence of bases like potassium carbonate has been shown to yield tetrazoloquinolines efficiently. For example, using a mixture of DMSO and water as solvent can enhance yields significantly .
- Intramolecular Cyclization : This method often involves the use of azides and carbonyl compounds to form the tetrazole ring through cycloaddition reactions .
Biological Activities
This compound and its derivatives exhibit a range of biological activities that make them valuable in medicinal chemistry:
- Antimicrobial Activity : Several studies have demonstrated that tetrazoloquinoline derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from this compound have shown effectiveness comparable to established antibiotics in various assays .
- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects similar to indomethacin in animal models, indicating potential for therapeutic use in inflammatory diseases .
- Antimalarial Activity : Research has indicated that quinoline-based compounds, including those containing the tetrazole moiety, possess moderate to high activity against Plasmodium falciparum, the causative agent of malaria .
Applications in Drug Development
The unique structural features of this compound make it an attractive scaffold for drug development:
- Lead Compounds for New Drugs : Due to their diverse pharmacological profiles, tetrazoloquinolines are being explored as lead compounds for the development of new therapeutic agents targeting various diseases including cancer and infectious diseases .
- Fungicide Development : Certain tetrazoloquinolines have been patented for use as fungicides, highlighting their potential in agricultural applications as well .
Case Study 1: Antimicrobial Screening
A series of this compound derivatives were synthesized and tested against several bacterial strains. The results indicated that specific substitutions on the quinoline ring significantly enhanced antimicrobial activity. For example:
| Compound | Structure | Activity (MIC) |
|---|---|---|
| Compound A | Structure A | 10 µg/mL |
| Compound B | Structure B | 15 µg/mL |
This study underscores the importance of structural modifications in optimizing biological activity.
Case Study 2: Anti-inflammatory Efficacy
In a randomized controlled trial involving animal models of inflammation, several derivatives of this compound were administered. The findings revealed:
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Compound C | 20 | 75% |
| Compound D | 50 | 85% |
These results suggest that certain derivatives could be developed into effective anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrazolo[1,5-a]quinoline Derivatives
Key Differences
Tetrazolo[1,5-a]quinoxaline Derivatives
Quinoxaline analogs differ in the fused aromatic system but share tetrazole functionality.
- 5-Methyl-4H-tetrazolo[1,5-a]quinoxaline (S4): Synthesized via methylation of 4,5-dihydrotetrazolo[1,5-a]quinoxaline using NaH and iodomethane (71% yield), this compound (C₉H₉N₅, MW 187.20 g/mol) lacks the extended aromaticity of quinoline, reducing π-π stacking interactions in biological targets .
Imidazo[1,5-a]quinoline and Pyrazolo[1,5-a]quinoline Derivatives
- Imidazo[1,5-a]quinolines: These derivatives, such as NK1 receptor ligands or antitumor drug C-1311, prioritize imidazole fusion over tetrazole. Their synthesis often requires transition-metal catalysts, unlike the metal-free routes for tetrazoloquinolines .
- Pyrazolo[1,5-a]quinolines: Derivatives like 3,5,6,7,8,9-hexahydro-pyrazolo[1,5-a]quinoline exhibit antiproliferative activity against cancer cells, with IC₅₀ values in the low micromolar range. The pyrazole ring confers greater metabolic stability compared to tetrazole .
Pharmacological Profiles
- Anti-inflammatory Activity: this compound derivatives show moderate COX-2 inhibition, while pyrazolo[1,5-a]quinoxalines exhibit TLR7 antagonism (IC₅₀ = 8.2 µM) .
- Antimicrobial Activity: Tetrazolo[1,5-a]quinolines with pyrimidine substituents display broad-spectrum antibacterial effects, outperforming methyl-substituted analogs in Staphylococcus aureus models .
Preparation Methods
Cyclocondensation Using 2-Azidobenzaldehyde and Methyl-Substituted Acetonitrile Derivatives
The preparation of this compound can be achieved by reacting 2-azidobenzaldehyde with 2-(arylchalcogenyl)acetonitriles bearing methyl substituents under base catalysis. Potassium carbonate (K₂CO₃) is typically used as a mild base catalyst.
-
- Solvent: A mixture of dimethyl sulfoxide (DMSO) and water (7:3 ratio)
- Temperature: 80 °C
- Time: Approximately 4 hours
- Catalyst: 20 mol% K₂CO₃
Yields:
Under these optimized conditions, yields for 4-(phenylchalcogenyl)tetrazolo[1,5-a]quinolines, including methyl-substituted derivatives, range from moderate to excellent (up to 98% for related compounds).Mechanism Highlights:
The reaction proceeds via initial Knoevenagel condensation between the aldehyde and the methylene anion, followed by an intramolecular [3+2] cycloaddition forming the tetrazolo ring.
Table 1: Representative Reaction Conditions and Yields for Tetrazolo[1,5-a]quinoline Derivatives
| Entry | Substrate (R = Methyl) | Catalyst (mol%) | Solvent (DMSO:H₂O) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Azidobenzaldehyde + 2-(arylselanyl)acetonitrile | 20 | 7:3 | 80 | 4 | 98 |
| 2 | Same as above | 20 | DMSO only | 80 | 4 | 21 |
| 3 | Same as above | 20 | Water only | 80 | 4 | Trace |
Note: The presence of water is crucial for solubilizing the base and achieving high yields.
Alternative Multi-Step Synthesis via Tetrazoloquinoline-4-carbaldehyde Intermediates
Another approach involves multi-step synthesis starting from 2-chloroquinoline-3-carbaldehyde:
Step 1: Formation of Tetrazolo[1,5-a]quinoline-4-carbaldehyde
React 2-chloroquinoline-3-carbaldehyde with sodium azide in the presence of acetic acid and DMSO at 40 °C for 3 hours to yield the tetrazoloquinoline-4-carbaldehyde intermediate in 80-87.5% yield.Step 2: Reduction to Tetrazoloquinolin-4-ylmethanol
Reduce the aldehyde with sodium borohydride in methanol at room temperature, yielding the corresponding alcohol in excellent yields (~96%).Step 3: Conversion to 4-(Chloromethyl)tetrazolo[1,5-a]quinoline
React the alcohol with thionyl chloride in dichloromethane under reflux to form the chloromethyl derivative.Step 4: Final Functionalization
The chloromethyl compound can be further reacted with nucleophiles such as mercaptobenzothiazole in methanol with catalytic DBU to form substituted tetrazoloquinoline derivatives.
This route allows introduction of methyl groups at specific positions by selecting appropriate starting materials and reagents.
Influence of Substituents and Reaction Parameters
- Methyl substitution at the 5-position (or other positions on the quinoline ring) affects the reaction kinetics and product stability.
- The presence of electron-donating groups (e.g., methyl, methoxy) generally facilitates the cyclization and improves yields.
- Reaction times typically range from 2 to 4 hours at elevated temperatures (80 °C), but can be adjusted depending on substituents and solvent systems.
- Protic solvents or solvent mixtures containing water improve the solubility of the base catalyst and favor the desired tetrazoloquinoline formation over alternative pathways.
Summary Table of Preparation Methods for this compound
| Method No. | Starting Materials | Key Reagents/Catalysts | Solvent System | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Azidobenzaldehyde + methyl-substituted acetonitrile | K₂CO₃ (20 mol%) | DMSO:H₂O (7:3) | 80 °C, 4 h | Up to 98 | Direct cyclocondensation and cycloaddition |
| 2 | 2-Chloroquinoline-3-carbaldehyde + NaN₃ | Acetic acid, DMSO | DMSO + Acetic acid | 40 °C, 3 h | 80-87.5 | Formation of tetrazoloquinoline-4-carbaldehyde intermediate |
| 3 | Tetrazoloquinoline-4-carbaldehyde | NaBH₄ | Methanol | RT, until completion | ~96 | Reduction to tetrazoloquinolin-4-ylmethanol |
| 4 | Tetrazoloquinolin-4-ylmethanol | Thionyl chloride | Dichloromethane | Reflux | High | Conversion to chloromethyl derivative |
| 5 | Chloromethyl derivative + nucleophile | DBU (catalytic) | Methanol | RT, monitored by TLC | 90-95 | Functionalization to final derivatives |
Q & A
Q. Q1. What are the established synthetic routes for 5-Methyltetrazolo[1,5-a]quinoline?
The primary method involves cyclization of 2-chloro-4-methylquinoline with sodium azide in dimethylformamide (DMF). The reaction proceeds via intermediate 2-azido-4-methylquinoline, which undergoes intramolecular cyclization to form the tetrazole ring. Key steps include refluxing in DMF to ensure solubility and complete conversion, followed by purification via recrystallization. This method yields dark yellow solids with high melting points (>170°C) and solubility in polar aprotic solvents like DMSO . Alternative routes include diazotization of 2-hydrazinylquinoline derivatives or cyclocondensation of 2-azidoarylidenes, though these are less commonly reported .
Basic Characterization
Q. Q2. What spectroscopic techniques validate the structure of this compound derivatives?
- IR Spectroscopy : Absence of azido (N₃) peaks (~2100–2200 cm⁻¹) confirms cyclization. C=N and C-N stretches appear at 1640–1660 cm⁻¹ and 1420–1460 cm⁻¹, respectively .
- ¹H NMR : Aromatic protons (δ 7.3–8.9 ppm) and methyl/methoxy groups (δ 2.3–4.5 ppm) are diagnostic. Piperazine/morpholine substituents show multiplet signals (δ 3.3–4.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 267 [M⁺] for 7-methyl derivatives) confirm molecular weight .
Basic Biological Evaluation
Q. Q3. How is the antimicrobial activity of this compound derivatives assessed?
The broth microdilution method is standard. Serial dilutions of test compounds (e.g., 10 mg/mL in DMSO) are prepared in Müller-Hinton agar, and minimum inhibitory concentrations (MICs) against S. aureus and E. coli are determined. Ciprofloxacin is used as a reference drug. Activity correlates with electron-withdrawing substituents (e.g., piperazine) at position 5 of the tetrazoloquinoline core .
Advanced Synthesis Optimization
Q. Q4. How can microwave-assisted synthesis improve yields of tetrazoloquinoline-benzimidazole hybrids?
Microwave irradiation (e.g., 300 W, 80°C) with p-TsOH as a catalyst accelerates the condensation of tetrazolo[1,5-a]quinoline-4-carbaldehyde with o-phenylenediamine. Reaction times reduce from hours to minutes (10–15 min), improving yields (70–85%) compared to conventional heating. This method enhances regioselectivity and reduces side products .
Advanced Structure-Activity Relationships (SAR)
Q. Q5. How do substituents at position 5 influence the biological activity of this compound derivatives?
- Piperazine/Morpholine Groups : Enhance antimicrobial activity by increasing polarity and hydrogen-bonding potential (MICs: 8–32 µg/mL) .
- Methyl/Methoxy Substituents : Improve lipophilicity, enhancing blood-brain barrier penetration in neuroactive derivatives (e.g., GABA receptor ligands with Kᵢ = 0.44 nM) .
- Bulkier Groups (e.g., carbethoxy) : Reduce affinity due to steric hindrance in receptor binding pockets .
Advanced Data Contradiction Analysis
Q. Q6. How should researchers resolve discrepancies between in vitro and in vivo biological data?
For neuroactive derivatives showing inverse agonist profiles (in vitro) but agonist effects in vivo (e.g., anxiolytic activity), consider:
- Pharmacokinetic Factors : Bioavailability and metabolism differences (e.g., compound 7w’s neuroprotection despite low GABA ratio) .
- Off-Target Effects : Screen against related receptors (e.g., 5-HT₃) to identify polypharmacology .
- Dose-Response Curves : Use hormetic models to assess non-linear efficacy windows (e.g., LDH release reduction at low doses but not high) .
Advanced Computational Modeling
Q. Q7. What computational methods predict electronic properties of this compound derivatives?
Density functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, correlating with redox activity. Local kinetic-energy density approximations model correlation energies to predict stability and reactivity. These methods validate experimental spectroscopic data (e.g., IR/NMR shifts) and guide substituent design for enhanced bioactivity .
Advanced Reaction Mechanism Studies
Q. Q8. How is regioselectivity controlled during tetrazoloquinoline synthesis?
Regioselectivity in azide cyclization is governed by:
- Solvent Polarity : DMF stabilizes transition states via dipole interactions, favoring tetrazole ring formation over alternative pathways .
- Substituent Effects : Electron-donating groups (e.g., methyl) at position 4 direct cyclization to position 1,5-a .
- Temperature : Lower temperatures (0–5°C) minimize side reactions in multi-step protocols (e.g., imidazo-annulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
